molecular formula C12H14N2O2 B12934813 5-(1-Cyclopropyl-1H-imidazol-5-yl)cyclohexane-1,3-dione

5-(1-Cyclopropyl-1H-imidazol-5-yl)cyclohexane-1,3-dione

Katalognummer: B12934813
Molekulargewicht: 218.25 g/mol
InChI-Schlüssel: MQPQLBNWWWWZIF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(1-Cyclopropyl-1H-imidazol-5-yl)cyclohexane-1,3-dione is a compound that features a cyclopropyl group attached to an imidazole ring, which is further connected to a cyclohexane-1,3-dione structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Cyclopropyl-1H-imidazol-5-yl)cyclohexane-1,3-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclohexane-1,3-dione with a cyclopropyl-substituted imidazole derivative. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions

5-(1-Cyclopropyl-1H-imidazol-5-yl)cyclohexane-1,3-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

5-(1-Cyclopropyl-1H-imidazol-5-yl)cyclohexane-1,3-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 5-(1-Cyclopropyl-1H-imidazol-5-yl)cyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The cyclopropyl group may enhance the compound’s binding affinity and specificity for its targets .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-(1-Cyclopropyl-1H-imidazol-5-yl)cyclohexane-1,3-dione is unique due to its specific structural features, such as the combination of a cyclopropyl group, an imidazole ring, and a cyclohexane-1,3-dione moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Eigenschaften

Molekularformel

C12H14N2O2

Molekulargewicht

218.25 g/mol

IUPAC-Name

5-(3-cyclopropylimidazol-4-yl)cyclohexane-1,3-dione

InChI

InChI=1S/C12H14N2O2/c15-10-3-8(4-11(16)5-10)12-6-13-7-14(12)9-1-2-9/h6-9H,1-5H2

InChI-Schlüssel

MQPQLBNWWWWZIF-UHFFFAOYSA-N

Kanonische SMILES

C1CC1N2C=NC=C2C3CC(=O)CC(=O)C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.